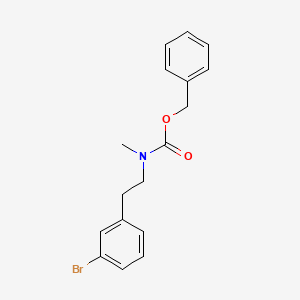
Benzyl 3-bromophenethyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-bromophenethyl(methyl)carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzyl group, a bromophenethyl group, and a methylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-bromophenethyl(methyl)carbamate can be achieved through various methods. One common approach involves the reaction of 3-bromophenethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-bromophenethyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates with different oxidation states.
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce 3-bromophenethylamine and benzyl alcohol.
Applications De Recherche Scientifique
Benzyl 3-bromophenethyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of benzyl 3-bromophenethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The pathways involved include the inhibition of enzyme activity and modulation of neurotransmitter levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl carbamate
- 3-Bromophenethyl carbamate
- Methyl carbamate
Uniqueness
Benzyl 3-bromophenethyl(methyl)carbamate is unique due to the presence of both a bromophenethyl group and a benzyl group, which confer distinct chemical properties and reactivity. Compared to other carbamates, it offers a combination of steric and electronic effects that can be advantageous in specific synthetic and biological applications.
Propriétés
Formule moléculaire |
C17H18BrNO2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
benzyl N-[2-(3-bromophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c1-19(11-10-14-8-5-9-16(18)12-14)17(20)21-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3 |
Clé InChI |
XOBXGHXDCXZGJX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



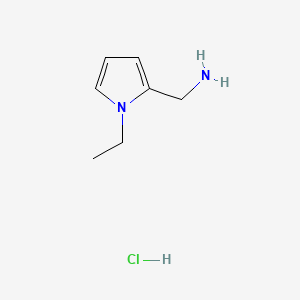
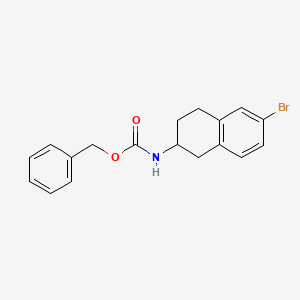



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
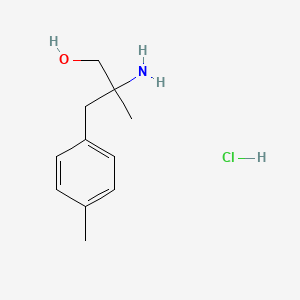

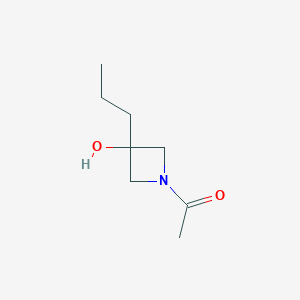
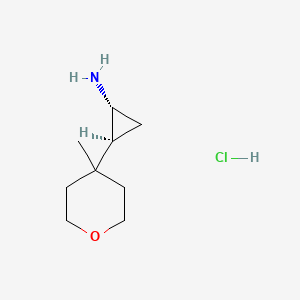
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
